molecular formula C17H16ClN5O2S B4434924 N-(4-chlorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide

N-(4-chlorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide

Cat. No.: B4434924
M. Wt: 389.9 g/mol
InChI Key: NHYQBXOXDLEJHD-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide is a complex organic compound characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide typically involves multiple steps. One common approach is the reaction of 4-chlorobenzoyl chloride with 4-methoxyphenylhydrazine to form an intermediate, which is then reacted with sodium azide to introduce the tetrazole ring. The final step involves the reaction of the tetrazole intermediate with 3-mercaptopropanoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)acetamide: Similar in structure but lacks the tetrazole ring.

    (Z)-1-(4-chlorophenyl)-N-(4-methoxyphenyl)methanimine: Contains a similar chlorophenyl and methoxyphenyl group but differs in the overall structure.

    4-chloro-N-(4-methoxybenzyl)benzamide: Similar functional groups but different connectivity.

Uniqueness

N-(4-chlorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This ring can enhance the compound’s stability and binding affinity to biological targets, making it a valuable scaffold in drug design.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2S/c1-25-15-8-6-14(7-9-15)23-17(20-21-22-23)26-11-10-16(24)19-13-4-2-12(18)3-5-13/h2-9H,10-11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYQBXOXDLEJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)SCCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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